REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]([O:18][CH3:19])=[C:5]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1.C(OCC)(=O)C.[OH-].[Na+]>O>[NH2:2][C:3]1[C:4]([O:18][CH3:19])=[C:5]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:6]=[C:7]([C:9]([CH3:11])([CH3:12])[CH3:10])[CH:8]=1 |f:0.1,3.4|
|
Name
|
N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methanesulphonamid hydrochloride
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a pH of 11
|
Type
|
CUSTOM
|
Details
|
Then the phases are separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
is further reacted directly
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |